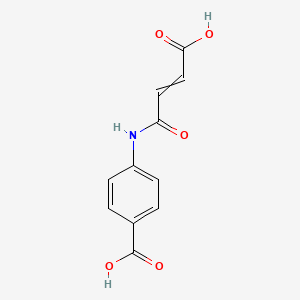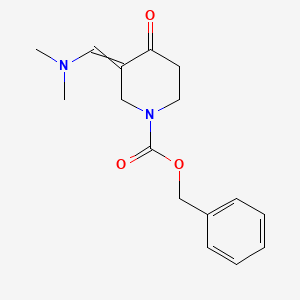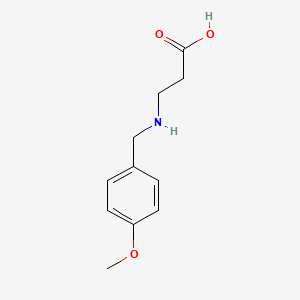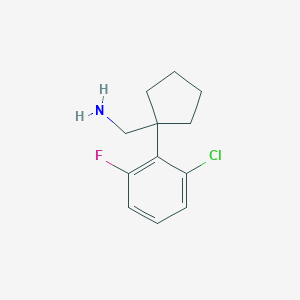![molecular formula C3H5N3O2S B11727734 (2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
(2E)-2-[(carbamothioylamino)imino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸は、カルバモイルチオイルアミノ基とイミノ基の両方を酢酸骨格に結合した独自の構造を持つ有機化合物です。
準備方法
合成経路と反応条件
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸の合成は、通常、適切な前駆体を制御された条件下で反応させることから始まります。一般的な方法の1つは、チオ尿素を酸性条件下でグリオキシル酸と反応させて目的の生成物を生成することです。反応は通常、50〜70°Cの温度範囲で、連続的に撹拌して反応を完全に進行させるように行われます。
工業的生産方法
工業的な環境では、(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸の生産は、バッチ式または連続フロー反応器を使用してスケールアップできます。反応条件は、収率と純度を最大化するように最適化され、多くの場合、反応速度と選択性を向上させるために触媒や溶媒を使用します。
化学反応解析
反応の種類
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸は、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物は酸化されて対応するスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応により、イミノ基をアミノ基に変換できます。
置換: 化合物は求核置換反応に関与する可能性があり、カルバモイルチオイルアミノ基は他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミンやアルコールなどの求核剤は、置換反応に使用できます。通常は塩基性条件で行われます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アミノ誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
化学反応の分析
Types of Reactions
(2E)-2-[(carbamothioylamino)imino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗菌や抗がん活性など、治療の可能性を探っています。
産業: 新規材料の開発や特殊化学品の合成における前駆体として利用されています。
作用機序
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸の作用機序は、特定の分子標的との相互作用を含みます。化合物は酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、活性部位に結合することによって酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することによって受容体機能を調節したりする可能性があります。
類似化合物の比較
類似化合物
- (2E)-2-[(カルバモイルチオイルアミノ)イミノ]プロパン酸
- (2E)-2-[(カルバモイルチオイルアミノ)イミノ]ブタン酸
- (2E)-2-[(カルバモイルチオイルアミノ)イミノ]ペンタン酸
ユニークさ
(2E)-2-[(カルバモイルチオイルアミノ)イミノ]酢酸は、独自の構造的特徴により、独特の化学的および生物学的特性を付与されます。
類似化合物との比較
Similar Compounds
- (2E)-2-[(carbamothioylamino)imino]propanoic acid
- (2E)-2-[(carbamothioylamino)imino]butanoic acid
- (2E)-2-[(carbamothioylamino)imino]pentanoic acid
Uniqueness
(2E)-2-[(carbamothioylamino)imino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C3H5N3O2S |
|---|---|
分子量 |
147.16 g/mol |
IUPAC名 |
(2Z)-2-(carbamothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H5N3O2S/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1- |
InChIキー |
LBPGMKDNBOKEEF-KTAJNNJTSA-N |
異性体SMILES |
C(=N\NC(=S)N)\C(=O)O |
正規SMILES |
C(=NNC(=S)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)

![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)

![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
